Cas no 2171277-79-3 (2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid)

2-{4-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a chiral (S)-alanine backbone linked to a phenolic ether moiety, enhancing its utility in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The carboxylic acid terminus allows for efficient coupling to resin or other amino acids. This derivative is particularly valuable for introducing phenolic ether linkages into peptide sequences, offering controlled functionalization and compatibility with standard SPPS protocols. Its stability and reactivity profile make it suitable for constructing complex peptide architectures.
2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid structure
2171277-79-3 structure
商品名:2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid
CAS番号:2171277-79-3
MF:C26H24N2O6
メガワット:460.478567123413
CID:6394915
PubChem ID:165824077

2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid
    • 2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
    • 2171277-79-3
    • EN300-1493467
    • インチ: 1S/C26H24N2O6/c1-16(25(31)28-17-10-12-18(13-11-17)33-15-24(29)30)27-26(32)34-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,27,32)(H,28,31)(H,29,30)/t16-/m0/s1
    • InChIKey: APIIEIMQCXXOIV-INIZCTEOSA-N
    • ほほえんだ: O(C(N[C@H](C(NC1C=CC(=CC=1)OCC(=O)O)=O)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 460.16343649g/mol
  • どういたいしつりょう: 460.16343649g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 700
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 114Ų

2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1493467-10000mg
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171277-79-3
10000mg
$3622.0 2023-09-28
Enamine
EN300-1493467-100mg
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171277-79-3
100mg
$741.0 2023-09-28
Enamine
EN300-1493467-0.25g
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171277-79-3
0.25g
$2239.0 2023-06-05
Enamine
EN300-1493467-1.0g
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171277-79-3
1g
$2433.0 2023-06-05
Enamine
EN300-1493467-5.0g
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171277-79-3
5g
$7058.0 2023-06-05
Enamine
EN300-1493467-5000mg
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171277-79-3
5000mg
$2443.0 2023-09-28
Enamine
EN300-1493467-500mg
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171277-79-3
500mg
$809.0 2023-09-28
Enamine
EN300-1493467-2.5g
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171277-79-3
2.5g
$4771.0 2023-06-05
Enamine
EN300-1493467-2500mg
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171277-79-3
2500mg
$1650.0 2023-09-28
Enamine
EN300-1493467-1000mg
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171277-79-3
1000mg
$842.0 2023-09-28

2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid 関連文献

2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acidに関する追加情報

Recent Advances in the Application of 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid (CAS: 2171277-79-3) in Chemical Biology and Pharmaceutical Research

The compound 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid (CAS: 2171277-79-3) has recently emerged as a significant molecule in chemical biology and pharmaceutical research. This Fmoc-protected amino acid derivative has shown remarkable potential in peptide synthesis and drug development, particularly due to its unique structural features that enable precise molecular modifications. Recent studies have focused on its application as a versatile building block for the synthesis of complex peptide architectures and as a key intermediate in the development of targeted therapeutics.

Structural analysis reveals that the compound combines the advantages of Fmoc-protected amino acids with a phenoxyacetic acid moiety, offering both stability and reactivity for various chemical transformations. The presence of the Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) provides orthogonal protection for the amino group during solid-phase peptide synthesis (SPPS), while the carboxylic acid functionality allows for further conjugation or activation. This dual functionality makes it particularly valuable for the construction of peptide-based drugs and biomaterials.

Recent pharmacological studies have demonstrated the compound's utility in developing novel drug conjugates. A 2023 study published in the Journal of Medicinal Chemistry reported its successful incorporation into tumor-targeting peptide-drug conjugates (PDCs), where it served as a linker between the targeting moiety and cytotoxic payload. The researchers noted that the compound's stability under physiological conditions and its controlled cleavage profile significantly improved the pharmacokinetic properties of the resulting conjugates compared to traditional linker systems.

In the field of chemical biology, this molecule has been employed as a crucial tool for protein labeling and modification. Its reactive groups allow for site-specific conjugation to biomolecules, enabling researchers to study protein-protein interactions and cellular processes with unprecedented precision. A recent Nature Chemical Biology publication highlighted its use in developing activity-based probes for studying enzyme function in live cells, demonstrating its versatility beyond traditional peptide synthesis applications.

The synthesis and scale-up of this compound have also seen significant advancements. Recent process chemistry studies have developed more efficient routes for its production, addressing previous challenges in yield and purity. These improvements have made the compound more accessible for both academic research and industrial applications, potentially accelerating the development of new peptide-based therapeutics and diagnostic tools.

Looking forward, researchers anticipate expanding applications of 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid in areas such as targeted drug delivery, biomaterial engineering, and chemical probe development. Its unique combination of stability, reactivity, and biocompatibility positions it as a valuable tool in the ongoing advancement of chemical biology and pharmaceutical sciences. Further studies are expected to explore its potential in creating next-generation bioconjugates and therapeutic agents with improved specificity and reduced off-target effects.

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